molecular formula C9H7FN2O2 B2528431 methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1352397-87-5

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B2528431
CAS No.: 1352397-87-5
M. Wt: 194.165
InChI Key: AAJBWYYLGYWUDP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Antibacterial Activity

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives have been synthesized and some of these compounds demonstrated promising antibacterial activities. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed antibacterial activity in vitro, indicating potential in the development of new antibacterial agents (Toja et al., 1986).

Antitumor Activity

Some derivatives of this compound have been studied for their antitumor properties. Notably, novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have been synthesized and their biological effects evaluated in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds, acting as cyclin-dependent kinase 1 inhibitors, have shown the ability to significantly inhibit tumor growth (Carbone et al., 2013).

Synthesis and Chemical Transformation

Several studies focus on the synthesis and chemical transformation of this compound and its derivatives. This includes methods for regioselective fluorination, preparation of various derivatives through palladium-catalyzed couplings and intramolecular cyclizations, and the synthesis of compounds for imaging applications like dopamine D4 receptors (Thibault et al., 2003), (Calhelha & Queiroz, 2010), (Eskola et al., 2002).

Properties

IUPAC Name

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBWYYLGYWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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